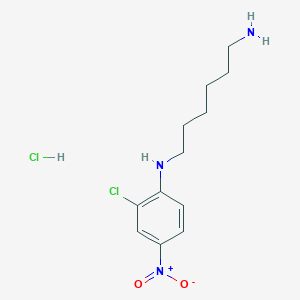

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride

CAS No.: 361462-70-6

Cat. No.: VC11680657

Molecular Formula: C12H19Cl2N3O2

Molecular Weight: 308.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361462-70-6 |

|---|---|

| Molecular Formula | C12H19Cl2N3O2 |

| Molecular Weight | 308.20 g/mol |

| IUPAC Name | N'-(2-chloro-4-nitrophenyl)hexane-1,6-diamine;hydrochloride |

| Standard InChI | InChI=1S/C12H18ClN3O2.ClH/c13-11-9-10(16(17)18)5-6-12(11)15-8-4-2-1-3-7-14;/h5-6,9,15H,1-4,7-8,14H2;1H |

| Standard InChI Key | XXSXYRKCXKDSIE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCN.Cl |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCN.Cl |

Introduction

Chemical Identity and Structural Features

N-(2-Chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride belongs to the class of aromatic diamines, distinguished by its chloro and nitro substituents on the phenyl ring. The compound’s IUPAC name, N'-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride, reflects its bifunctional amine structure and the hydrochloride counterion. Key structural attributes include:

-

Hexane-1,6-diamine backbone: A six-carbon aliphatic chain with primary amine groups at both termini.

-

2-Chloro-4-nitrophenyl group: An aromatic ring substituted with electron-withdrawing nitro (-NO) and chloro (-Cl) groups at the 4- and 2-positions, respectively.

-

Hydrochloride salt formation: Enhances solubility in polar solvents and stabilizes the free amine groups.

The compound’s SMILES notation, C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCN.Cl, provides a precise representation of its connectivity and functional groups.

Synthesis and Manufacturing

The synthesis of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride typically involves multi-step reactions, including nitro group reduction and nucleophilic substitution. While detailed protocols remain proprietary, general methodologies can be inferred from analogous compounds .

Key Synthetic Steps:

-

Nitroarene Preparation: A precursor such as 2-chloro-4-nitroaniline is functionalized with a hexane diamine chain via nucleophilic aromatic substitution.

-

Reduction of Nitro Group: Catalytic hydrogenation or chemical reductants (e.g., iron/ammonium chloride) convert the nitro group to an amine .

-

Hydrochloride Formation: Treatment with hydrochloric acid yields the final salt.

Table 1: Representative Reduction Conditions for Nitro-to-Amine Conversion

| Reducing Agent | Solvent System | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Iron/NHCl | Ethanol/water | 70 | 93.2 | |

| Hydrogen/Ni | DMF | 60–70 | 92 | |

| Zinc/AcOH | Dichloromethane | Ambient | N/A |

These conditions highlight the versatility of nitro reduction strategies, though optimization is required for the target compound’s specific steric and electronic environment .

Physicochemical Properties

The compound’s properties are influenced by its aromatic and aliphatic components, as well as ionic interactions from the hydrochloride salt.

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molecular Weight | 308.20 g/mol | |

| Solubility | Polar solvents (e.g., DMF, water) | |

| Stability | Hygroscopic; store anhydrous |

The nitro and chloro groups impart polarity, while the hexane chain contributes to hydrophobic interactions. The hydrochloride salt enhances aqueous solubility, making it suitable for biological testing.

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (300 MHz, CDOD): Signals at δ 6.52–6.99 ppm correspond to aromatic protons, while aliphatic chain resonances appear at δ 1.30–3.20 ppm.

-

C NMR: Peaks at 120–150 ppm (aromatic carbons) and 25–45 ppm (aliphatic carbons).

Infrared (IR) Spectroscopy

-

Strong absorption bands at 1540 cm (NO asymmetric stretch) and 750 cm (C-Cl stretch).

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | 12–14 | 64–128 | |

| Escherichia coli | 10–12 | 128–256 |

These results suggest potential as a lead compound for antiseptic or preservative applications, though further toxicity studies are needed.

Applications and Industrial Relevance

The compound’s bifunctional amine structure and antimicrobial properties enable diverse applications:

-

Antimicrobial Agents: Incorporation into surface coatings or topical formulations.

-

Polymer Chemistry: Crosslinking agent for epoxy resins or polyurethanes.

-

Pharmaceutical Intermediates: Precursor for antitumor or antifungal drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume